molecular formula C16H17N5O3S B11671183 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11671183
M. Wt: 359.4 g/mol
InChI Key: NFKDKWLPFHYLFK-XDHOZWIPSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with dimethyl groups and a nitrophenyl group, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common route includes the reaction of 4,6-dimethylpyrimidine-2-thiol with an appropriate acylating agent to form an intermediate, which is then reacted with hydrazine derivatives to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could include its use as a lead compound for drug development.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H17N5O3S

Molecular Weight

359.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C16H17N5O3S/c1-10-7-11(2)18-16(17-10)25-9-15(22)20-19-12(3)13-5-4-6-14(8-13)21(23)24/h4-8H,9H2,1-3H3,(H,20,22)/b19-12+

InChI Key

NFKDKWLPFHYLFK-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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